N,N'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dibenzamide
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Overview
Description
N,N'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dibenzamide is a chemical compound commonly known as FSBA. It is a sulfonamide derivative that has been extensively studied for its potential applications in biochemical research. FSBA has been used as a crosslinking agent to covalently link proteins and peptides, enabling the study of protein-protein interactions and protein structure.
Mechanism of Action
FSBA works by reacting with the amino groups of lysine residues in proteins to form a covalent bond. This covalent bond creates a bridge between the two proteins, allowing for the study of protein-protein interactions and protein structure. The reaction between FSBA and lysine residues occurs under mild conditions, making it a useful tool for studying proteins in their native state.
Biochemical and Physiological Effects:
FSBA has been shown to have minimal effects on the biochemical and physiological properties of proteins. It has been used to study a wide range of proteins, including enzymes, receptors, and antibodies, without significantly altering their activity or function. FSBA has also been shown to be stable under a wide range of experimental conditions, making it a reliable tool for studying protein-protein interactions and protein structure.
Advantages and Limitations for Lab Experiments
One of the main advantages of FSBA is its ability to crosslink proteins under mild conditions, allowing for the study of proteins in their native state. FSBA is also stable under a wide range of experimental conditions, making it a reliable tool for studying protein-protein interactions and protein structure. However, FSBA has some limitations, including its potential to react with other amino acids besides lysine, which can lead to nonspecific crosslinking. Additionally, FSBA can only be used to study proteins with accessible lysine residues, limiting its applicability to certain proteins.
Future Directions
There are several future directions for the use of FSBA in biochemical research. One potential application is the study of protein-protein interactions in complex systems, such as in the context of protein complexes or in living cells. FSBA could also be used to study the effects of post-translational modifications on protein structure and function. Additionally, the development of new crosslinking agents based on the FSBA scaffold could lead to the discovery of new tools for studying protein-protein interactions and protein structure.
Synthesis Methods
FSBA can be synthesized through a multistep process involving the reaction of 9-fluorenone with thionyl chloride to form 9-fluorenyl chloride. The 9-fluorenyl chloride is then reacted with sodium sulfite to form the corresponding sulfonate. Finally, the sulfonate is reacted with dibenzoyl chloride to yield FSBA.
Scientific Research Applications
FSBA has been widely used in biochemical research as a crosslinking agent for studying protein-protein interactions and protein structure. It has been used in a variety of applications, including the study of enzyme-substrate interactions, protein-protein interactions, and protein-ligand interactions. FSBA has also been used to study protein folding and unfolding, as well as protein stability.
properties
IUPAC Name |
N-[7-(benzoylsulfamoyl)-9-oxofluoren-2-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O7S2/c30-25-23-15-19(37(33,34)28-26(31)17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)38(35,36)29-27(32)18-9-5-2-6-10-18/h1-16H,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJNQWKAHKQNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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